3-Methoxyquinolin-6-amine
Overview
Description
3-Methoxyquinolin-6-amine is a chemical compound with the molecular formula C10H10N2O . It is a type of quinoline, which is a class of compounds that have been found to have various applications in medicinal and industrial chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 3-Methoxyquinolin-6-amine, has been a topic of interest in recent years . Traditional and green synthetic approaches have been highlighted, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .Molecular Structure Analysis
The molecular structure of 3-Methoxyquinolin-6-amine can be analyzed using various methods. For example, comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA) can be used to study the relationship between molecular structure and inhibitory activity .Chemical Reactions Analysis
Quinolines, including 3-Methoxyquinolin-6-amine, can undergo various chemical reactions. For instance, they can be synthesized by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methoxyquinolin-6-amine can be determined using various methods. For instance, its molecular weight, hydrogen bond donors and acceptors, and log P value can be calculated .Future Directions
The future directions for 3-Methoxyquinolin-6-amine and similar compounds could involve further exploration of their potential applications in medicinal chemistry. For instance, albumin-based nanoparticles, which can include quinoline derivatives, are being explored for their potential in cancer therapeutics .
properties
IUPAC Name |
3-methoxyquinolin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-5-7-4-8(11)2-3-10(7)12-6-9/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEBJNHSCBBOLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C=CC(=CC2=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80698984 | |
Record name | 3-Methoxyquinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80698984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxyquinolin-6-amine | |
CAS RN |
103037-93-0 | |
Record name | 3-Methoxyquinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80698984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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